6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino
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Overview
Description
6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino is a complex organic compound with a unique structure that includes a quinoline core, a trifluoromethyl group, and various other substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Cyclopropyl Ethynylation: The cyclopropyl ethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst.
Sulfonylation: The phenylsulfonyl group can be introduced through a sulfonylation reaction using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline core can yield quinoline N-oxide derivatives, while reduction of the nitro group can yield aniline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biology, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for the development of new drugs for the treatment of various diseases.
Industry
In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it a valuable component in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in cellular processes and pathways.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering signaling pathways that lead to biological effects.
DNA Intercalation: The compound may intercalate into DNA, disrupting the replication and transcription processes and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-2(1H)-quinolino: Similar structure but lacks the trifluoromethyl group.
4-(2-Cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino: Similar structure but lacks the chloro group.
6-Chloro-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino: Similar structure but lacks the cyclopropylethynyl group.
Uniqueness
The uniqueness of 6-Chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolino lies in its combination of substituents, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
CAS No. |
253663-87-5 |
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Molecular Formula |
C₂₁H₁₅ClF₃NO₃S |
Molecular Weight |
453.86 |
Synonyms |
6-Chloro-4-(cyclopropylethynyl)-3,4-dihydro-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone |
Origin of Product |
United States |
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